Cas no 2171753-47-0 (5-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid)

5-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid is a specialized organic compound featuring a cyclopropyl ring and a fluorenyl moiety. This compound exhibits unique chemical properties, including high stability and reactivity, making it suitable for various synthetic applications. Its specific structure allows for efficient participation in chemical transformations, contributing to its utility in pharmaceuticals and materials science.
5-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid structure
2171753-47-0 structure
商品名:5-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid
CAS番号:2171753-47-0
MF:C27H32N2O5
メガワット:464.553387641907
CID:6079916
PubChem ID:165529656

5-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid 化学的及び物理的性質

名前と識別子

    • 5-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid
    • 2171753-47-0
    • EN300-1508321
    • 5-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid
    • インチ: 1S/C27H32N2O5/c1-17(10-13-25(30)31)15-28-26(32)24(14-18-11-12-18)29-27(33)34-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,17-18,23-24H,10-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)
    • InChIKey: VLPYOYOEBXMFKX-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CC1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC(C)CCC(=O)O

計算された属性

  • せいみつぶんしりょう: 464.23112213g/mol
  • どういたいしつりょう: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 12
  • 複雑さ: 702
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 105Ų

5-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1508321-2.5g
5-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid
2171753-47-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1508321-50mg
5-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid
2171753-47-0
50mg
$2829.0 2023-09-27
Enamine
EN300-1508321-1000mg
5-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid
2171753-47-0
1000mg
$3368.0 2023-09-27
Enamine
EN300-1508321-0.5g
5-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid
2171753-47-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1508321-100mg
5-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid
2171753-47-0
100mg
$2963.0 2023-09-27
Enamine
EN300-1508321-10.0g
5-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid
2171753-47-0
10g
$14487.0 2023-06-05
Enamine
EN300-1508321-10000mg
5-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid
2171753-47-0
10000mg
$14487.0 2023-09-27
Enamine
EN300-1508321-0.25g
5-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid
2171753-47-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1508321-500mg
5-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid
2171753-47-0
500mg
$3233.0 2023-09-27
Enamine
EN300-1508321-5.0g
5-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid
2171753-47-0
5g
$9769.0 2023-06-05

5-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid 関連文献

5-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acidに関する追加情報

Introduction to 5-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic Acid (CAS No. 2171753-47-0)

5-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid, identified by its CAS number 2171753-47-0, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of this compound is characterized by a complex arrangement of functional groups, including an amide linkage and a cyclopropyl moiety. The presence of a 9H-fluoren-9-ylmethoxycarbonyl group suggests potential interactions with biological targets, which could be exploited for drug design. This structural feature is particularly intriguing as fluorene derivatives are known for their stability and ability to participate in multiple binding interactions.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The amide group in 5-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid plays a crucial role in its interaction with biological molecules. Amide linkages are commonly found in peptides and proteins, and their incorporation into small molecules can enhance binding affinity and specificity.

The cyclopropyl group is another notable feature of this compound, contributing to its unique three-dimensional shape. This structural element can influence the compound's solubility, metabolic stability, and overall pharmacokinetic properties. The combination of these structural features makes 5-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid a versatile candidate for further investigation in drug discovery.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The 9H-fluoren-9-yl moiety in this molecule is an example of such a fluorinated aromatic group, which has been shown to improve pharmacological properties such as bioavailability and metabolic stability. These findings underscore the potential of incorporating fluorine atoms into drug candidates to enhance their efficacy and safety profiles.

The pharmaceutical industry has been actively exploring novel molecular architectures to address unmet medical needs. The unique structure of 5-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid, with its combination of functional groups, positions it as a promising candidate for further development. Researchers are particularly interested in its potential as a lead compound for the treatment of inflammatory diseases, cancer, and other conditions where modulating biological pathways is crucial.

In vitro studies have begun to unravel the biological activities of this compound. Initial experiments suggest that it may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. These preliminary findings are encouraging and warrant further investigation to validate the compound's therapeutic potential. The use of high-throughput screening techniques has been instrumental in identifying promising candidates like this one for further study.

The synthesis of complex molecules like 5-3-cyclopropyl-2-({(9H-fluoren-9-ylmethoxycarbonyl}amino)propanamido)-4-methylpentanoic acid presents both challenges and opportunities for synthetic chemists. Advanced synthetic methodologies have enabled the efficient preparation of such intricate structures, allowing researchers to explore their full potential. The development of novel synthetic routes not only facilitates the production of these compounds but also contributes to the broader field of organic chemistry.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been employed to predict the interactions between this compound and its potential biological targets. These computational studies provide valuable insights into the compound's binding affinity and mechanism of action, guiding experimental efforts and accelerating the drug development process.

The future prospects for 5-(3-cyclopropyl)-2-{((9H-fluorenin)-mctoxymctbonyl}arnmo)prpanamid0-(4-methylpentanoic aci) are exciting, with ongoing research aimed at optimizing its pharmacological properties. Efforts are underway to improve its solubility, bioavailability, and metabolic stability through structural modifications. These modifications will be guided by both experimental data and computational predictions, ensuring that the compound progresses efficiently through preclinical testing.

The broader implications of this research extend beyond individual compounds like this one. The development of innovative molecular architectures contributes to the advancement of medicinal chemistry as a whole, providing new tools and strategies for addressing complex diseases. The collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential in realizing these goals.

In conclusion, 5-(3-cyclopropyl)-2-{((9H-fluorenylmethoxymctbonyl}arnmo)prpanamid0-(4-methylpentanoic aci) (CAS No. 2171753--47--0) represents a significant advancement in pharmaceutical research. Its unique structure and promising biological activities make it a valuable candidate for further development. As research continues to uncover new insights into its mechanisms of action, this compound holds great potential for improving human health through innovative therapeutic interventions.

おすすめ記事

推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
atkchemica
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.